

## The CREKA Peptide: A Technical Guide to a Tumor-Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CREKA peptide |           |
| Cat. No.:            | B15551449     | Get Quote |

Sequence: Cys-Arg-Glu-Lys-Ala (CREKA)

This technical guide provides an in-depth overview of the **CREKA peptide**, a linear pentapeptide with significant potential in targeted drug delivery and molecular imaging. Discovered through in vivo phage display, CREKA exhibits a high binding affinity for fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[1] This targeted binding capability makes CREKA an invaluable tool for researchers and drug development professionals seeking to enhance the efficacy and reduce the side effects of therapeutic and diagnostic agents.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies involving the **CREKA peptide**, highlighting its efficacy in targeted delivery and imaging applications.

Table 1: In Vitro Binding and Cellular Uptake



| Parameter               | System                                                                     | Result                                                                                       | Reference |
|-------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Fibrin Binding Affinity | CREKA-conjugated PEG nanoparticles                                         | Up to 94% increase in fibrin binding ability compared to non-targeted nanoparticles.         | [2][3]    |
| Cellular Uptake         | CREKA-conjugated<br>liposomal doxorubicin<br>in 4T1 breast cancer<br>cells | Nearly fourfold increase in cellular uptake compared to non-targeted liposomes.              | [1]       |
| Cellular Uptake         | CREKA-functionalized<br>PEG nanoparticles in<br>HeLa cells                 | Markedly higher cellular uptake compared to non- targeted or IKVAV- functionalized controls. | [4]       |
| Binding to Fibrin Clots | 18F-NOTA-CREKA                                                             | 69.31% ± 6.82% binding percentage.                                                           | [5]       |

Table 2: In Vivo Targeting and Therapeutic Efficacy



| Parameter                    | Animal Model                                              | Result                                                                                                                                           | Reference |
|------------------------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Tumor Accumulation           | IR783-labeled<br>CMWNTs-PEG with<br>NIR illumination      | Approximately 6.4-fold higher accumulation in tumor tissues compared to the control group.                                                       | [6]       |
| Tumor Accumulation           | UMFNP-CREKA-<br>Cy5.5                                     | 6.8-fold higher fluorescent-positive spots in the tumor compared to CREKA-Cy5.5.                                                                 | [2]       |
| Tumor Volume<br>Reduction    | DPC@ICD-Gd-Tic<br>treatment in 4T1<br>breast cancer model | Approximately 70% reduction in primary tumor volume.                                                                                             | [1]       |
| Lung Metastases<br>Reduction | DPC@ICD-Gd-Tic<br>treatment in 4T1<br>breast cancer model | Approximately 90% reduction in the number of lung metastases.                                                                                    | [1]       |
| Cardiac Accumulation         | CREKA-Mesenchymal<br>Stem Cells (MSCs)                    | 2.6-fold and 2.3-fold<br>higher binding to fibrin<br>under static and flow<br>conditions,<br>respectively,<br>compared to non-<br>targeted MSCs. | [1]       |
| Micrometastases<br>Detection | CREKA-Tris(Gd-<br>DOTA)3 MRI<br>nanoprobe                 | Able to detect<br>micrometastases as<br>small as 0.5 mm.                                                                                         | [2]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving the **CREKA peptide**.



## Conjugation of CREKA Peptide to Iron Oxide Nanoparticles

This protocol describes the covalent attachment of the **CREKA peptide** to amine-functionalized iron oxide nanoparticles (IONPs) using a heterobifunctional crosslinker.

#### Materials:

- Amine-functionalized, crosslinked dextran-coated IONPs
- Phosphate-buffered saline (PBS), pH 7.4
- N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or similar amine-to-sulfhydryl crosslinker
- Dimethyl sulfoxide (DMSO)
- CREKA peptide (Cys-Arg-Glu-Lys-Ala)
- Ultrafiltration columns

- Nanoparticle Preparation: Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL.
- Crosslinker Activation: Dissolve the AMAS crosslinker in DMSO and add it to the nanoparticle suspension at a ratio of 2.5 mg of AMAS per 2 mg of Fe. Vortex the mixture immediately.
- Reaction with Crosslinker: Allow the reaction to proceed for 40 minutes at room temperature
  with gentle agitation. This step conjugates the N-hydroxysuccinimide (NHS) ester of the
  crosslinker to the primary amines on the nanoparticle surface.
- Purification: Wash the nanoparticles with PBS using ultrafiltration columns to remove excess, unreacted crosslinker.
- Peptide Conjugation: Add the CREKA peptide to the activated nanoparticle suspension. The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide group of the



crosslinker. A typical ratio is 25 mg of CREKA per 4 mg of Fe.

- Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.
- Final Purification: Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove any unconjugated peptide.
- Characterization: Characterize the resulting CREKA-IONPs for size, stability, and peptide conjugation efficiency.

## **In Vitro Fibrin-Binding Assay**

This assay quantifies the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.

#### Materials:

- Fibrinogen solution (2 mg/mL in 0.9% NaCl)
- Thrombin solution (2.5 U/mL in 0.9% NaCl)
- Fluorescently labeled CREKA-conjugated nanoparticles
- Fluorescently labeled control nanoparticles (without CREKA)
- 96-well plate
- Incubator shaker
- Fluorescence plate reader

- Fibrin Clot Formation: In a 96-well plate, add 75 μL of the fibrinogen solution to each well.
- Add 30 μL of the thrombin solution to each well containing fibrinogen.
- Incubate the plate on an incubator shaker at 37°C for 5 minutes.
- Continue incubation at 37°C for 4 hours to allow for complete gel formation.



- Binding Reaction: Add the fluorescently labeled CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.
- Incubate for a defined period (e.g., 1 hour) at 37°C.
- Washing: Gently wash the wells with PBS to remove unbound nanoparticles.
- Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.
- Analysis: Compare the fluorescence intensity of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the specific binding affinity.[7]

## **In Vivo Tumor Imaging Protocol**

This protocol outlines the general steps for imaging the accumulation of CREKA-conjugated imaging agents in a tumor-bearing mouse model.[6]

#### Materials:

- Tumor-bearing mice (e.g., 4T1-GFP-Luc2 breast cancer model)
- CREKA-conjugated imaging agent (e.g., CREKA-Cy5.0)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., Maestro FLEX In Vivo Imaging System)

- Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
- Agent Administration: Intravenously inject the CREKA-conjugated imaging agent at a predetermined dose (e.g., 0.3 μmol/kg for CREKA-Cy5.0).
- Incubation Period: Allow the imaging agent to circulate and accumulate at the target site for a specific duration (e.g., 4 hours).



- Imaging: Place the anesthetized mouse in the in vivo imaging system and acquire images at the appropriate excitation and emission wavelengths for the fluorescent label.
- Ex Vivo Analysis (Optional): After in vivo imaging, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the agent.
- Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

## **Cytotoxicity Assay for CREKA-Nanoparticles**

This protocol describes a method to assess the cytotoxicity of CREKA-conjugated nanoparticles on a cancer cell line.

#### Materials:

- Cancer cell line (e.g., HeLa)
- Cell culture medium and supplements
- CREKA-conjugated nanoparticles (with and without a cytotoxic drug like doxorubicin)
- Control nanoparticles
- 96-well cell culture plates
- MTT or similar cell viability assay kit
- Plate reader

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of CREKA-conjugated nanoparticles, control nanoparticles, and free cytotoxic drug. Include untreated cells as a control.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).



- Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay). This typically involves adding the assay reagent to the wells and incubating for a few hours.
- Measurement: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent cytotoxicity.[8][9]

# **Signaling Pathway and Experimental Workflow Diagrams**

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by CREKA-based therapies and a typical experimental workflow.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jcancer.org [jcancer.org]
- 2. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental considerations on the cytotoxicity of nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental considerations on the cytotoxicity of nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The CREKA Peptide: A Technical Guide to a Tumor-Targeting Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#what-is-the-sequence-of-creka-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com